3-(Benzyloxy)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

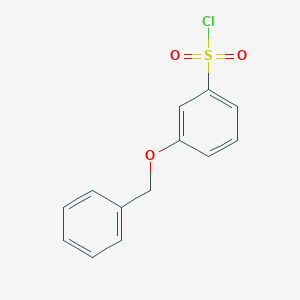

3-(Benzyloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)benzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(benzyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The benzyloxy group can activate the benzene ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Applications De Recherche Scientifique

3-(Benzyloxy)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mécanisme D'action

The mechanism of action of 3-(benzyloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonyl Chloride: Lacks the benzyloxy group, making it less reactive in certain electrophilic aromatic substitution reactions.

4-(Benzyloxy)benzene-1-sulfonyl Chloride: Similar structure but with the benzyloxy group in the para position, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness

3-(Benzyloxy)benzene-1-sulfonyl chloride is unique due to the presence of the benzyloxy group in the meta position, which can affect the electronic properties of the benzene ring and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in scientific research.

Activité Biologique

3-(Benzyloxy)benzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride with a benzyloxy substituent, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11ClO3S

- IUPAC Name : 3-(benzyloxy)benzenesulfonyl chloride

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes. This reactivity can lead to inhibition or modulation of enzymatic activity, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been evaluated for their effectiveness against various bacterial strains. In vitro evaluations demonstrated that certain benzenesulfonamide derivatives showed moderate to excellent antibacterial activity against Gram-positive bacteria and fungi like Candida albicans .

Antiviral Activity

Research has shown that sulfonamide derivatives can inhibit viral replication. In particular, studies on related compounds have demonstrated their potential as HIV-1 inhibitors. These compounds were screened for antiviral activity, revealing effective inhibition at low micromolar concentrations . The structure-activity relationship (SAR) studies indicated that modifications in the sulfonamide moiety significantly influenced antiviral potency.

Study 1: Antimicrobial Evaluation

A recent study synthesized several benzenesulfonamide derivatives, including those related to this compound, and assessed their antimicrobial activity against Daphnia magna and various bacterial strains. The results indicated that while some compounds exhibited promising antibacterial properties, others displayed moderate toxicity levels. Notably, the transformation of certain compounds resulted in improved antimicrobial profiles without increasing toxicity .

Study 2: Antiviral Screening

In another investigation focused on HIV-1 CA inhibitors, several phenylalanine derivatives with benzenesulfonamide terminal moieties were synthesized and evaluated for their antiviral activity. The findings suggested that specific substitutions on the benzene ring significantly impacted the efficacy against HIV-1, with some compounds achieving EC50 values as low as 90 nM .

Data Tables

The following table summarizes key findings from recent studies regarding the biological activities of compounds related to this compound:

Propriétés

IUPAC Name |

3-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIWWDGQCBSSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.